4-Desmethoxy Omeprazole-d3 Sulfide
Description
Historical Context and Discovery
The development of 4-Desmethoxy Omeprazole-d3 Sulfide emerged from the broader historical context of proton pump inhibitor research that began in the late 1960s. The foundational work leading to this compound traces back to AstraHässle's research project initiated in 1967, which aimed to develop antisecretory drugs for treating acid hypersecretory disease states. This research program, which took more than twenty years from initial concept to market approval of omeprazole in 1988, established the scientific foundation for understanding benzimidazole chemistry and metabolism.
The discovery pathway that led to this compound involved multiple phases of chemical development. Initially, researchers at AstraHässle pursued compounds that could decrease gastrin release from gastric cells, but this approach proved unsuccessful. The breakthrough came when they shifted focus to a compound called CMN 131 around 1972, which despite its toxicity, showed acid inhibitory effects. This led to the synthesis of timoprazole in 1974, picoprazole in 1977, and ultimately omeprazole in 1979.
The specific development of deuterated analogs like this compound represents a more recent advancement in pharmaceutical analytical chemistry. These compounds were developed to address the need for stable isotope-labeled internal standards that could facilitate precise quantitative analysis of drug metabolites in biological systems. The incorporation of deuterium atoms provides mass spectrometric differentiation while maintaining similar chemical behavior to the parent compounds.
Research conducted on omeprazole metabolism revealed that the compound undergoes extensive biotransformation, producing multiple metabolites including sulfide, sulfone, and hydroxylated derivatives. The identification of seventeen different metabolites in mouse brain and plasma samples demonstrated the complexity of omeprazole metabolism and highlighted the need for specific analytical standards like this compound.
Nomenclature and Classification
This compound possesses a comprehensive nomenclature system that reflects its complex chemical structure and analytical applications. The compound is officially designated with the CAS number 1794938-78-5, distinguishing it from its non-deuterated counterpart which carries CAS number 704910-89-4. The molecular formula C₁₆H₁₄D₃N₃OS indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, three deuterium atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom.
The systematic IUPAC name for this compound is 2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole. This nomenclature precisely describes the structural components, including the benzimidazole core, the pyridine substitution pattern, and the specific location of the deuterated methoxy group. Alternative names include 2-{[(3,5-Dimethyl-2-pyridinyl)methyl]sulfanyl}-5-[(2H₃)methyloxy]-1H-benzimidazole, which emphasizes the deuterium substitution pattern.
The compound belongs to several classification categories that define its chemical and pharmaceutical significance. Primarily, it is classified as a stable isotope-labeled compound, specifically a deuterium-labeled analog. Within pharmaceutical classification systems, it falls under the category of reference standards and analytical tools used for pharmaceutical research applications. The compound is also categorized as a benzimidazole derivative, placing it within the broader family of heterocyclic aromatic compounds that contain fused benzene and imidazole rings.
From a regulatory perspective, this compound is classified as a research chemical intended for analytical purposes only, not for diagnostic or therapeutic use. This classification reflects its specialized role in pharmaceutical analysis rather than direct clinical application. The compound carries specific regulatory identifiers including the European Community number 641-661-0 and DSSTox Substance ID DTXSID20747541.
Position in Benzimidazole Chemistry
This compound occupies a distinctive position within the extensive family of benzimidazole compounds, which represent one of the most pharmaceutically important heterocyclic systems. Benzimidazole, discovered during vitamin B₁₂ research, has proven to be a stable platform for drug development, leading to numerous therapeutic agents across various medical applications. The benzimidazole nucleus serves as the foundation for diverse pharmaceutical classes, including anthelmintic agents, antihistamines, proton pump inhibitors, and even certain opioid compounds.
The structural framework of this compound demonstrates the versatility of benzimidazole chemistry through its specific substitution pattern. The compound features a 2-substituted benzimidazole core, which is obtained through condensation reactions with aldehydes followed by oxidation. The presence of the 6-methoxy substituent on the benzimidazole ring represents a common modification that influences both chemical stability and biological activity within this compound class.
The sulfide linkage in this compound represents a specific oxidation state that distinguishes it from related sulfoxide and sulfone analogs. This chemical characteristic places the compound within the broader context of organosulfur chemistry applications in pharmaceutical science. The sulfide form demonstrates reduced polarity compared to sulfoxide analogs, affecting both its analytical behavior and potential biological interactions.
Within the context of substituted benzimidazoles used in gastric acid suppression, this compound represents a metabolically relevant analog. The desmethoxy modification removes one methoxy group compared to the parent omeprazole structure, reflecting demethylation metabolic pathways that occur in biological systems. This structural relationship makes the compound particularly valuable for understanding metabolic transformations of benzimidazole proton pump inhibitors.
The deuterium labeling in this compound exemplifies advanced applications of isotope chemistry in pharmaceutical analysis. The strategic placement of deuterium atoms in the methoxy group provides mass spectrometric differentiation while preserving the essential chemical characteristics of the benzimidazole framework. This approach represents sophisticated synthetic chemistry that enables precise analytical measurements in complex biological matrices.
Relationship to Proton Pump Inhibitor Family
This compound maintains intimate structural and functional relationships with the proton pump inhibitor family, particularly omeprazole and its metabolic derivatives. Proton pump inhibitors constitute a class of substituted benzimidazoles that revolutionized the treatment of acid-related gastrointestinal disorders following the introduction of omeprazole in 1989. These compounds work through a unique mechanism involving conversion to active sulphenamide forms that covalently bind to the hydrogen-potassium adenosine triphosphatase enzyme in gastric parietal cells.
The relationship between this compound and omeprazole reflects the complex metabolic pathways that these drugs undergo in biological systems. Omeprazole undergoes extensive hepatic metabolism, producing various metabolites including hydroxylated derivatives, sulfone forms, and demethylated compounds. The desmethoxy modification present in this compound corresponds to demethylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.
Research has demonstrated that omeprazole and related proton pump inhibitors exhibit significant inter-individual variability in pharmacokinetics due to genetic polymorphisms in metabolizing enzymes. This variability necessitates sophisticated analytical methods for studying drug metabolism and disposition, making compounds like this compound essential tools for pharmacokinetic research. The deuterium labeling enables precise quantification of metabolite formation and elimination pathways.
The sulfide oxidation state in this compound represents a specific metabolic product that differs from the parent sulfoxide form of omeprazole. This reduction reaction can occur through various pathways, including enzymatic reduction or chemical degradation processes. Understanding these transformations is crucial for comprehending the complete metabolic profile of proton pump inhibitors and their potential pharmacological activities.
Within the broader context of proton pump inhibitor development, compounds like this compound serve as critical analytical tools for supporting drug development programs. The availability of well-characterized reference standards enables regulatory compliance and quality assurance throughout the pharmaceutical development process. These compounds facilitate method validation, impurity profiling, and stability studies that are essential for regulatory submissions.
Significance in Analytical Chemistry
This compound holds paramount importance in analytical chemistry applications, particularly in the field of pharmaceutical analysis and metabolite identification. The compound serves as a sophisticated analytical tool that enables precise quantification and structural elucidation of omeprazole-related metabolites in complex biological matrices. Its deuterium labeling provides distinct mass spectrometric signatures that facilitate unambiguous identification and quantification in the presence of structurally similar compounds.
The application of this compound in liquid chromatography-mass spectrometry methods demonstrates its critical role in modern pharmaceutical analysis. Studies utilizing this compound have employed isotope ratio-monitoring techniques that rely on the mass difference between deuterated and non-deuterated analogs to identify drug-derived metabolites. This approach has proven particularly valuable for brain tissue analysis, where metabolite concentrations are typically low and matrix effects can complicate analytical measurements.
Analytical method development utilizing this compound has contributed to advances in sample preparation techniques, particularly in the application of hybrid solid-phase extraction methods for phospholipid removal. These developments have improved the reliability and sensitivity of bioanalytical methods used for omeprazole metabolite quantification. The compound's chemical stability and well-characterized properties make it an ideal internal standard for validation of analytical procedures according to regulatory guidelines.
The significance of this compound extends to its role in supporting drug development programs and regulatory submissions. As a certified reference material, the compound enables pharmaceutical manufacturers to demonstrate analytical method performance and establish traceability to recognized standards. This capability is essential for meeting regulatory requirements for analytical method validation and quality control testing throughout drug development and manufacturing processes.
The compound's analytical significance also encompasses its role in metabolite profiling studies that have expanded understanding of proton pump inhibitor biotransformation. Research utilizing this compound has revealed tissue-specific differences in metabolite formation, with distinct metabolite profiles observed in brain versus plasma samples. These findings have implications for understanding the potential central nervous system effects of proton pump inhibitors and their metabolites.
Advanced analytical applications of this compound include its use in information-dependent acquisition mass spectrometry methods that enable comprehensive metabolite identification. These sophisticated analytical approaches have facilitated the discovery of previously unknown metabolites and provided detailed structural characterization through tandem mass spectrometry fragmentation studies. The availability of deuterated standards like this compound is essential for validating these structural assignments and ensuring analytical accuracy.
Properties
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUHHMNQRUNZTP-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=C(C=N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Construction from Deuterated Precursors
The synthesis begins with the preparation of deuterated pyridine intermediates. The pyridine ring is functionalized with deuterated methyl groups using CD₃I or deuterated Grignard reagents (e.g., CD₃MgBr) to ensure isotopic enrichment. For example:
-
Deuterated Pyridine Synthesis :
-
Benzimidazole Thiol Preparation :
-
Coupling Reaction :
Reaction Scheme :
Isotopic Exchange Post-Synthesis
Deuterium incorporation can also occur via proton-deuterium exchange in late-stage intermediates. For instance, treating the non-deuterated sulfide with D₂O under acidic or basic conditions facilitates H/D exchange at labile positions. However, this method is less preferred due to inconsistent isotopic labeling and potential structural degradation.
Optimization of Reaction Conditions
Catalysts and Solvents
The coupling reaction between the pyridinylmethyl chloride and benzimidazole thiol is optimized using polar aprotic solvents (e.g., tetrahydrofuran, THF) and catalytic sodium molybdate (Na₂MoO₄) to enhance reaction efficiency. The patent WO2009066309A2 highlights the role of Na₂MoO₄ in minimizing side reactions and improving yield (up to 85%).
Temperature and Time Control
Maintaining the reaction temperature at 0–5°C during the coupling step prevents premature oxidation of the sulfide to sulfoxide. Extended reaction times (12–24 hours) ensure complete conversion, as monitored by thin-layer chromatography (TLC).
Purification and Characterization
Chromatographic Techniques
Crude product is purified via column chromatography using silica gel and a gradient elution system (hexane:ethyl acetate = 7:3 → 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms a purity of ≥99.5%.
Spectroscopic Validation
-
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals the absence of methoxy protons at δ 3.8 ppm and deuterium incorporation in the methyl groups (δ 2.4–2.6 ppm).
-
Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 313.2 ([M+H]⁺), consistent with the molecular formula C₁₆H₁₄D₃N₃O₂S.
Challenges in Deuteration and Scalability
Isotopic Purity
Achieving >98% deuterium enrichment requires stringent control over deuterated reagents and anhydrous conditions. Residual protiated species are minimized by repeating deuteration steps or using excess CD₃I.
Cost and Availability
Deuterated reagents (e.g., CD₃I) are cost-prohibitive, limiting large-scale production. Advances in catalytic deuteration methods, such as transition metal-catalyzed H/D exchange, offer potential cost reductions.
Comparative Analysis of Synthetic Methods
| Method | Yield | Isotopic Purity | Scalability |
|---|---|---|---|
| Stepwise Deuteration | 80–85% | >99% | Moderate |
| Post-Synthesis Exchange | 60–70% | 90–95% | Low |
Applications in Pharmaceutical Research
This compound is employed in:
Chemical Reactions Analysis
Types of Reactions
4-Desmethoxy Omeprazole-d3 Sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The trideuteriomethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Pharmacokinetic Studies
One of the primary applications of 4-Desmethoxy Omeprazole-d3 Sulfide is in pharmacokinetic studies. The stable isotope labeling allows for precise tracking of the compound's metabolism and distribution in biological systems. For instance, studies have shown that this compound can be utilized to assess the pharmacokinetics of omeprazole and its metabolites in various animal models, including mice. Researchers have employed techniques such as TOF-MS/MS to analyze the metabolic pathways and identify metabolites formed during the processing of omeprazole, enhancing our understanding of its pharmacological effects and safety profiles .
Metabolite Identification
This compound plays a crucial role in the identification of omeprazole metabolites. Its use in mass spectrometry enables researchers to distinguish between different metabolites based on their unique fragmentation patterns. For example, studies have identified several metabolites formed through processes such as demethylation and glucuronidation when using this labeled compound as a reference standard . The detailed fragmentation information obtained from these analyses aids in elucidating the metabolic pathways that omeprazole undergoes, providing insights into its efficacy and potential side effects.
Drug Development
In drug development, this compound is utilized as a reference compound for evaluating new formulations or analogs of omeprazole. Its stable isotope nature allows for accurate quantification in bioanalytical assays, which is essential for determining the pharmacokinetic properties of new drug candidates. This application is particularly relevant in the context of developing improved proton pump inhibitors with enhanced therapeutic profiles .
Case Studies
-
Study on Metabolite Profiling :
A study published in MDPI highlights the use of this compound in profiling omeprazole metabolites in mouse models. The research demonstrated how this compound facilitated the identification of key metabolites and provided insights into their pharmacokinetic behavior, including absorption and distribution patterns . -
Pharmacokinetic Analysis :
Another research effort focused on the pharmacokinetics of omeprazole using this compound as a tracer. The study reported significant findings regarding the compound's bioavailability and its metabolic conversion rates, which are critical for optimizing dosing regimens in clinical settings .
Mechanism of Action
The mechanism of action of 4-Desmethoxy Omeprazole-d3 Sulfide is similar to that of Omeprazole. It acts as a proton pump inhibitor by irreversibly binding to the H+/K+ ATPase enzyme in the gastric parietal cells. This binding inhibits the final step of gastric acid production, thereby reducing acid secretion. The deuterium labeling allows for detailed studies of the compound’s metabolic pathways and interactions within the body.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 4-Desmethoxy Omeprazole-d3 Sulfide and related compounds:
Key Analytical and Pharmacokinetic Comparisons
Deuterium incorporation at specific positions (e.g., benzimidazole ring) enhances metabolic stability by slowing hydrogen/deuterium exchange, making it ideal for long-term pharmacokinetic studies .
Reactivity :
- The sulfide group (-S-) in this compound is more susceptible to oxidation than the sulfoxide (-SO-) in Omeprazole, forming sulfone derivatives under strong oxidizing conditions .
- Compared to Omeprazole Sulfone, the desmethoxy analog lacks electron-donating groups, which may reduce its binding affinity to proton pumps .
Analytical Performance: Purity: this compound exhibits >98% purity (HPLC) and 99% deuterium content, ensuring reliability in isotope dilution mass spectrometry . Stability: Long-term storage at -18°C preserves integrity, whereas non-deuterated analogs like Omeprazole Sulfide degrade faster under similar conditions .
Data Tables
Table 1: Key Physicochemical Properties
| Property | This compound | Omeprazole-d3 | Omeprazole Sulfide |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₃D₃N₃O₂S | C₁₇H₁₆D₃N₃O₃S | C₁₇H₁₉N₃O₃S |
| Purity (HPLC) | >98% | >95% | >95% |
| Deuterium Content | 99% | 98 atom% D | N/A |
| Storage Conditions | -18°C, desiccated | -20°C | 2–8°C |
Biological Activity
4-Desmethoxy Omeprazole-d3 Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor (PPI) that is primarily used to treat acid-related gastrointestinal disorders. This compound, specifically labeled with deuterium (D3), allows for enhanced tracking and analysis of its metabolic pathways and biological activity.
- Molecular Formula : C17H19N3O2S
- Molecular Weight : 315.390 g/mol
- CAS Number : 1794938-78-5
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : Approximately 584.7 °C at 760 mmHg
- Flash Point : 307.4 ± 32.9 °C
Biological Activity
The biological activity of this compound is closely related to its parent compound, Omeprazole, which exhibits several pharmacological effects:
- Proton Pump Inhibition : As a PPI, it inhibits the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion.
- Metabolic Profiling : Studies have shown that Omeprazole and its metabolites, including 4-Desmethoxy Omeprazole-d3, can affect cytochrome P450 enzymes, particularly CYP2C19. The inhibition of CYP2C19 by Omeprazole has been quantified with a Ki value ranging from 2 to 6 μM .
- Antibacterial Activity : Research indicates that Omeprazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential antibacterial properties for its metabolites .
Pharmacokinetics and Metabolism
In vivo studies have utilized stable isotope labeling (D3) to track the pharmacokinetics of Omeprazole and its metabolites in different biological matrices (e.g., plasma and brain). Key findings include:
- Metabolite Identification : A study identified a total of seventeen metabolites in mouse models, emphasizing the complexity of metabolic pathways following administration .
- Brain Distribution : The pharmacokinetic profiles showed significant differences in brain-to-plasma partition coefficients depending on the route of administration (oral vs. intravenous) which could influence therapeutic outcomes in central nervous system applications .
Study on Metabolite Profiles
A notable study investigated the metabolic pathways of Omeprazole using D3-labeled compounds administered via various routes (intravenous, intraperitoneal, and oral). The results highlighted:
- Different metabolite profiles based on administration route.
- Enhanced understanding of central nervous system-related effects due to the unique distribution of metabolites in brain tissue .
Antimicrobial Effects
Research has demonstrated that Omeprazole derivatives possess antimicrobial properties. In vitro studies reported that these compounds could effectively inhibit bacterial growth, suggesting their potential application in treating infections alongside their primary use as acid suppressants .
Comparative Analysis Table
| Property | This compound | Omeprazole |
|---|---|---|
| Molecular Weight | 315.390 g/mol | 345.40 g/mol |
| Proton Pump Inhibition | Yes | Yes |
| CYP2C19 Inhibition Ki | 2 - 6 μM | Similar |
| Antibacterial Activity | Yes | Yes |
| Brain Distribution | Confirmed | Confirmed |
Q & A
Q. What are the optimized synthetic routes for 4-Desmethoxy Omeprazole-d3 Sulfide, and how do reaction conditions influence yield and purity?
The synthesis of this compound involves multi-step reactions, including condensation and oxidation. For example, a related benzimidazole synthesis () uses 2-chloro-3,5-dimethyl-4-methoxy pyridine to form a sulfide intermediate via refluxing with DMSO (18 hours, 65% yield). Deuterium incorporation (at the methoxy position) requires careful control of isotopic labeling to avoid scrambling. Key parameters include:
- Reaction time : Prolonged reflux (e.g., 18 hours) ensures complete conversion but risks side reactions like over-oxidation to sulfone derivatives .
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution but may complicate deuterium retention .
- Purification : Crystallization with water-ethanol mixtures improves purity but may reduce yield due to solubility limitations .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming deuterium incorporation?
Structural elucidation requires a combination of:
- LC-MS/MS : Validates molecular weight (e.g., 333.83 g/mol for related analogs) and isotopic distribution patterns for deuterium .
- NMR : H-NMR detects deuterium-induced signal suppression at the methoxy group, while C-NMR confirms desmethoxy substitution .
- InChI/SMILES : Unique identifiers (e.g.,
InChI=1S/C17H19N3O2S/c1-10-8-18-15...) ensure traceability in chemical databases .
Q. How do pharmacopeial standards guide impurity profiling for this compound?
The USP and EP outline limits for related substances like omeprazole sulfone (a common oxidation byproduct). For example:
| Impurity | CAS RN | Molecular Formula | Acceptable Limit |
|---|---|---|---|
| Omeprazole sulfone | 88546-55-8 | C17H19N3O4S | ≤0.8% (USP) |
| 4-Chloro analogs | NA | C16H16ClN3O2S | ≤0.1% (EP) |
| LC-MS with charged aerosol detection (CAD) is recommended for quantifying trace impurities . |
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound, given its chiral sulfoxide center?
The sulfoxide group introduces chirality, requiring chiral stationary phases (CSPs) for HPLC separation. For example:
- CSP selection : Cellulose-based columns (e.g., Chiralpak® IC) resolve enantiomers with >90% efficiency .
- Mobile phase : Hexane:isopropanol (85:15) with 0.1% trifluoroacetic acid enhances peak symmetry .
- Validation : Compare retention times with USP Reference Standards (e.g., omeprazole sulfone) to confirm enantiopurity .
Q. How does deuterium labeling at the methoxy position affect metabolic stability in comparative pharmacokinetic studies?
Deuterium isotope effects (DIEs) slow hepatic metabolism by CYP2C19, as seen in omeprazole analogs. Key findings:
- In vitro assays : Microsomal incubations show 1.5–2× longer half-life for deuterated vs. non-deuterated forms .
- LC-HRMS : Quantifies deuterium loss using extracted ion chromatograms (mass shift Δ = +3 Da) .
- Contradictions : Some studies report minimal DIEs due to metabolic bypass pathways, necessitating species-specific validation (e.g., human vs. rat hepatocytes) .
Q. What are the challenges in synthesizing this compound’s sulfone derivative, and how can they be mitigated?
Over-oxidation to sulfone derivatives occurs under harsh conditions (e.g., excess m-CPBA). Mitigation strategies include:
- Oxidant control : Use stoichiometric m-CPBA (1:1 molar ratio) at 0–5°C to limit sulfone formation .
- Kinetic monitoring : In-situ FTIR tracks sulfoxide-to-sulfone conversion (S=O stretch at 1050 cm⁻¹ vs. 1300 cm⁻¹) .
- Byproduct removal : Silica gel chromatography separates sulfone impurities (Rf = 0.3 vs. 0.5 for sulfide) .
Q. Methodological Notes
- Data Contradictions : Discrepancies in deuterium effects or impurity limits require cross-validation using orthogonal techniques (e.g., NMR + LC-MS) .
- Advanced Tools : Computational modeling (e.g., DFT for reaction pathways) and high-resolution mass spectrometry are critical for mechanistic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
